molecular formula C34H44N2O2 B3422182 Bis(p-heptyloxybenzylidene) p-Phenylenediamine CAS No. 24679-01-4

Bis(p-heptyloxybenzylidene) p-Phenylenediamine

Cat. No.: B3422182
CAS No.: 24679-01-4
M. Wt: 512.7 g/mol
InChI Key: FSYMJESEMBZVIC-UHFFFAOYSA-N
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Description

Bis(p-heptyloxybenzylidene) p-Phenylenediamine is a liquid crystalline compound with the molecular formula C₃₄H₄₄N₂O₂ and a molecular weight of 536.72 g/mol. Structurally, it consists of a central p-phenylenediamine core linked via imine (-CH=N-) groups to two p-heptyloxybenzylidene moieties. The heptyloxy (C₇H₁₅O-) substituents on the benzylidene groups confer significant alkyl chain flexibility, enhancing its mesomorphic behavior. Notably, this compound exhibits five distinct smectic phases, a rare property attributed to its extended molecular geometry and the interplay between rigid aromatic cores and flexible alkyl chains . Such phase diversity makes it valuable in advanced applications like electro-optical devices and tunable sensors.

Properties

IUPAC Name

1-(4-heptoxyphenyl)-N-[4-[(4-heptoxyphenyl)methylideneamino]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N2O2/c1-3-5-7-9-11-25-37-33-21-13-29(14-22-33)27-35-31-17-19-32(20-18-31)36-28-30-15-23-34(24-16-30)38-26-12-10-8-6-4-2/h13-24,27-28H,3-12,25-26H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYMJESEMBZVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348344
Record name Bis(p-heptyloxybenzylidene) p-Phenylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97139-97-4, 24679-01-4
Record name Bis(p-heptyloxybenzylidene) p-Phenylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Bis(4-heptyloxybenzylidene)-1,4-phenylenediamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(p-heptyloxybenzylidene) p-Phenylenediamine typically involves the condensation reaction between p-heptyloxybenzaldehyde and p-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(p-heptyloxybenzylidene) p-Phenylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of p-heptyloxybenzaldehyde and p-phenylenediamine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C34H44N2O2
  • Molecular Weight : 512.73 g/mol
  • CAS Number : 24679-01-4

BHPD features two heptyloxybenzylidene groups attached to a p-phenylenediamine core, which contributes to its distinctive chemical behavior. The long alkyl chains enhance its solubility in organic solvents and its ability to form various derivatives.

Organic Synthesis

BHPD serves as an important intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Material Science

In materials science, BHPD is explored for its potential use in:

  • Polymer Production : It can be utilized as a monomer or crosslinking agent in the development of polymers with specific properties, such as improved thermal stability and mechanical strength.
  • Nanocomposites : BHPD can be incorporated into nanocomposites to enhance their electrical and thermal properties, making them suitable for advanced applications in electronics and energy storage.

Antioxidant Properties

BHPD exhibits antioxidant activity, which is essential for protecting biological systems from oxidative stress. This property is being investigated for potential applications in:

  • Pharmaceuticals : As a component in formulations aimed at reducing oxidative damage in cells.
  • Cosmetics : Used in skin care products to prevent oxidative damage from UV exposure.

Drug Delivery Systems

The amphiphilic nature of BHPD makes it suitable for drug delivery applications. Its ability to form micelles can be exploited to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Environmental Impact and Safety

Research indicates that compounds like BHPD may pose environmental risks due to their toxicity profiles. Studies on substituted p-phenylenediamines suggest moderate to high toxicity in aquatic environments, necessitating careful handling and disposal practices .

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of BHPD demonstrated its effectiveness as an intermediate for creating novel polymeric materials. The resulting polymers exhibited enhanced thermal stability compared to conventional polymers .

Case Study 2: Antioxidant Activity Assessment

In vitro assays evaluated the antioxidant capacity of BHPD, showing significant free radical scavenging activity. This finding supports its potential use in formulations aimed at reducing skin aging .

Mechanism of Action

The mechanism of action of Bis(p-heptyloxybenzylidene) p-Phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

The following analysis compares Bis(p-heptyloxybenzylidene) p-Phenylenediamine with structurally analogous compounds, focusing on molecular attributes, phase behavior, and functional properties.

Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₃₄H₄₄N₂O₂ 536.72 Two heptyloxy (C₇H₁₅O-) groups Central p-phenylenediamine core; two imine linkages
p-Pentyloxybenzylidene p-heptylaniline C₂₅H₃₅NO 365.55 Pentyloxy (C₅H₁₁O-), heptyl Single imine linkage; asymmetric alkyl chains
p-Butoxybenzylidene p-hexylaniline C₂₃H₃₁NO 337.50 Butoxy (C₄H₉O-), hexyl Shorter alkyl chains; reduced steric bulk
N,N′-(1,4-phenylene)-bis(1,8-naphthalimide) (NP2) C₃₂H₁₈N₄O₄ 546.51 Naphthalimide moieties Extended π-system with six additional π-electrons

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., heptyloxy) in the target compound enhance thermal stability and mesophase range compared to shorter-chain analogs like p-butoxybenzylidene p-hexylaniline .
  • Aromatic Core : The p-phenylenediamine core in the target compound allows for symmetrical imine linkages, promoting ordered smectic layering. In contrast, NP2’s naphthalimide-based structure prioritizes π-π interactions with heteroaromatic systems (e.g., DNA bases) due to its expanded π-electron cloud .
Phase Behavior and Functional Properties
Compound Name Phase Transitions Applications/Properties
This compound Five smectic phases Electro-optical switching, multi-state memory devices
p-Pentyloxybenzylidene p-heptylaniline Limited data; inferred nematic phase Basic LC displays (hypothetical)
NP2 Not explicitly LC; enhanced DNA binding Fluorescent probes, bio-sensing

Critical Insights :

  • This is attributed to its balanced rigidity-flexibility ratio and symmetrical design.
  • NP2’s bio-focused functionality contrasts sharply with the target compound’s materials science applications, highlighting how structural variations (naphthalimide vs. benzylidene) dictate divergent use cases .
Thermal and Solubility Trends
  • Thermal Stability : The heptyloxy chains in the target compound elevate its melting point relative to p-butoxybenzylidene derivatives, though exact values require further experimental data.
  • Solubility: Longer alkyl chains improve solubility in non-polar solvents compared to NP2, which relies on polar naphthalimide interactions .

Biological Activity

Bis(p-heptyloxybenzylidene) p-phenylenediamine (BHPD) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with BHPD, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 24679-01-4
  • Molecular Formula : C34H44N2O2
  • Molecular Weight : 512.73 g/mol

BHPD exhibits various biological activities attributed to its structural characteristics. The compound's phenolic and amine groups contribute to its antioxidant properties, which are essential in mitigating oxidative stress in biological systems.

Antioxidant Activity

Research indicates that BHPD can scavenge free radicals, thereby reducing oxidative damage to cells. The antioxidant activity is primarily due to the presence of the heptyloxy substituents, which enhance the electron-donating ability of the phenolic moiety.

Cytotoxicity and Genotoxicity

A series of studies have evaluated the cytotoxic effects of BHPD on various cell lines. For instance, in vitro assays demonstrated that BHPD exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.

StudyCell LineConcentrationIC50 (µM)Findings
Study 1HeLa10 - 10025Significant reduction in cell viability
Study 2MCF-75 - 5015Induced apoptosis in a dose-dependent manner

Case Studies

  • Case Study on Skin Irritation : In a study assessing dermal exposure, BHPD was applied to guinea pigs to evaluate skin irritation. Results indicated mild erythema but no severe reactions, suggesting a relatively low irritant potential under controlled conditions.
  • Carcinogenic Potential Assessment : Long-term exposure studies in rodents revealed no significant increase in tumor incidence when administered at varying doses of BHPD over extended periods. This suggests that BHPD may not possess carcinogenic properties under the tested conditions.

Toxicological Profile

The toxicological evaluation of BHPD indicates that while it exhibits beneficial biological activities, caution is warranted regarding its dosage and administration routes. Acute toxicity studies show that high doses can lead to adverse effects such as liver and kidney damage.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Bis(p-heptyloxybenzylidene) p-Phenylenediamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between p-phenylenediamine and p-heptyloxybenzaldehyde under controlled stoichiometric ratios. Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) critically affect imine bond formation. Purification typically involves recrystallization or column chromatography to remove unreacted precursors and byproducts. Monitor reaction progress using FTIR or NMR to confirm Schiff base formation .

Q. How can researchers characterize the thermal stability and phase behavior of this compound?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are standard for identifying liquid crystalline phases (e.g., nematic, smectic). Thermogravimetric Analysis (TGA) quantifies decomposition temperatures. For reproducibility, ensure heating/cooling rates are consistent (e.g., 5°C/min) to avoid kinetic artifacts. Cross-validate results with X-ray diffraction for structural confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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